molecular formula C10H12O B14680618 [(1R)-1-(Ethenyloxy)ethyl]benzene CAS No. 28084-56-2

[(1R)-1-(Ethenyloxy)ethyl]benzene

Cat. No.: B14680618
CAS No.: 28084-56-2
M. Wt: 148.20 g/mol
InChI Key: CRWWEKKKSYEDEL-SECBINFHSA-N
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Description

[(1R)-1-(Ethenyloxy)ethyl]benzene is an organic compound with the molecular formula C10H12O. It consists of a benzene ring substituted with a (1R)-1-(ethenyloxy)ethyl group. This compound is notable for its unique structure, which includes an ether linkage and an asymmetric carbon atom, making it a chiral molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(1R)-1-(Ethenyloxy)ethyl]benzene can be synthesized through an ether replacement reaction involving alcohol and vinyl ether. The reaction typically requires a catalyst, such as a metal nano cluster obtained by heating a transition metal compound in a solvent containing coordination compounds .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of palladium nanoparticles (Pd NPs) combined with bathophenanthroline as a catalyst. This method allows for high catalytic activity and low catalyst loading, making it efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

[(1R)-1-(Ethenyloxy)ethyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic substitution reactions are common due to the presence of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

[(1R)-1-(Ethenyloxy)ethyl]benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(1R)-1-(Ethenyloxy)ethyl]benzene involves its interaction with molecular targets through its ether linkage and benzene ring. The compound can participate in various chemical reactions, influencing molecular pathways and biological processes. The presence of the asymmetric carbon atom also allows for enantioselective interactions, which can be crucial in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Ethylbenzene: Similar in structure but lacks the ether linkage.

    Phenylethyl alcohol: Contains a hydroxyl group instead of an ether linkage.

    Anisole: Contains a methoxy group attached to the benzene ring.

Uniqueness

[(1R)-1-(Ethenyloxy)ethyl]benzene is unique due to its chiral nature and the presence of an ether linkage, which differentiates it from other benzene derivatives. This unique structure allows for specific interactions and applications that are not possible with similar compounds .

Properties

CAS No.

28084-56-2

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

[(1R)-1-ethenoxyethyl]benzene

InChI

InChI=1S/C10H12O/c1-3-11-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3/t9-/m1/s1

InChI Key

CRWWEKKKSYEDEL-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)OC=C

Canonical SMILES

CC(C1=CC=CC=C1)OC=C

Origin of Product

United States

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